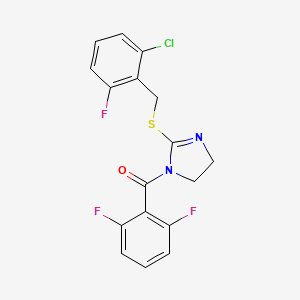
(2-((2-cloro-6-fluorobencil)tio)-4,5-dihidro-1H-imidazol-1-il)(2,6-difluorofenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone is a useful research compound. Its molecular formula is C17H12ClF3N2OS and its molecular weight is 384.8. The purity is usually 95%.
BenchChem offers high-quality (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Antitumorales
Este compuesto ha despertado interés debido a su potencial como agente anticancerígeno. Los investigadores han explorado sus efectos en líneas celulares cancerosas, particularmente en la inhibición de la proliferación celular y la inducción de apoptosis. Estudios preclínicos sugieren que puede interferir con las vías de señalización clave involucradas en la progresión del cáncer .
Actividad Antiinflamatoria
El compuesto exhibe propiedades antiinflamatorias al modular mediadores inflamatorios y citoquinas. Se podría investigar más a fondo su potencial para el tratamiento de enfermedades inflamatorias como la artritis reumatoide o las enfermedades inflamatorias del intestino .
Efectos Antimicrobianos
Los estudios han examinado la actividad antimicrobiana del compuesto contra bacterias, hongos e incluso algunas cepas resistentes a los medicamentos. Su mecanismo de acción implica la interrupción de las membranas microbianas o la interferencia con procesos celulares esenciales. Esto justifica una mayor investigación para posibles aplicaciones terapéuticas .
Potencial Neuroprotector
Los investigadores han explorado el impacto del compuesto en las enfermedades neurodegenerativas. Puede proteger las neuronas del estrés oxidativo, la inflamación y la excitotoxicidad. Las investigaciones sobre su eficacia contra enfermedades como el Alzheimer o el Parkinson están en curso .
Síndrome Metabólico y Diabetes
Dados sus efectos sobre el metabolismo de la glucosa y la sensibilidad a la insulina, el compuesto podría ser relevante en el manejo del síndrome metabólico y la diabetes tipo 2. Los investigadores están explorando su impacto en las vías de señalización de la insulina y la homeostasis de la glucosa .
Biología Química y Diseño de Fármacos
La estructura única del compuesto lo convierte en un candidato intrigante para estudios de biología química. Los investigadores pueden utilizarlo como un andamiaje para diseñar nuevas moléculas con actividades biológicas específicas. El modelado computacional y los análisis de relación estructura-actividad son herramientas valiosas en este contexto .
Aplicaciones Ambientales
Más allá de los campos relacionados con la salud, las propiedades del compuesto podrían encontrar aplicaciones en la ciencia ambiental. Por ejemplo, se podría explorar su reactividad con contaminantes o su potencial como sensor para detectar analitos específicos .
Propiedades
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2OS/c18-11-3-1-4-12(19)10(11)9-25-17-22-7-8-23(17)16(24)15-13(20)5-2-6-14(15)21/h1-6H,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJIAVWCYGZRRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-bromo-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2375392.png)


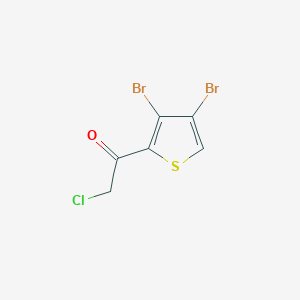
![2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2375400.png)
![1-(4-Methoxyphenethyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2375403.png)


![2-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2375407.png)
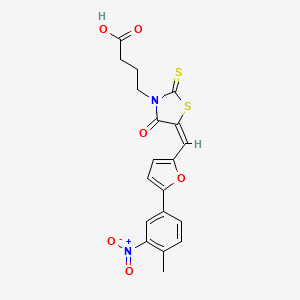
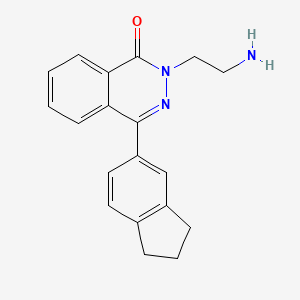
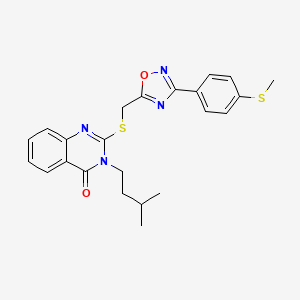
![(2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride](/img/structure/B2375413.png)
![(3Ar,7ar)-rel-octahydro-3h-pyrrolo[3,4-c]pyridin-3-one](/img/new.no-structure.jpg)
